Indacaterol
説明
Historical Context of Long-Acting Beta-2 Adrenoceptor Agonists (LABAs) Development
The history of using sympathomimetic agents for respiratory ailments dates back centuries, with the introduction of substances like adrenaline (epinephrine) in the early 20th century wikipedia.orgnih.gov. However, these early agents were non-selective, affecting multiple adrenergic receptors and leading to undesirable systemic side effects wikipedia.orgnih.gov. The discovery in the 1960s that β2-receptors were primarily responsible for bronchodilation paved the way for the development of more selective β2-agonists wikipedia.orgnih.gov.
Initial selective β2-agonists, such as salbutamol (B1663637) (albuterol), fenoterol, and terbutaline, developed in the 1960s, offered improved tolerability and efficiency compared to their predecessors wikipedia.orgnih.goversnet.org. These were classified as short-acting beta-2 agonists (SABAs) due to their duration of action, typically lasting 4 to 6 hours, making them suitable for quick symptom relief but inadequate for sustained control, especially of nocturnal symptoms ersnet.orgatsjournals.org.
The limitation of SABAs in providing prolonged bronchodilation led to the development of long-acting beta-2 agonists (LABAs) in the 1980s nih.goversnet.org. Salmeterol (B1361061) and formoterol (B127741) were among the first LABAs to reach the market, offering a duration of action of approximately 12 hours wikipedia.orgersnet.orgatsjournals.org. This extended duration allowed for twice-daily dosing, which was a significant improvement for patients requiring regular bronchodilation for maintenance treatment wikipedia.org. The prolonged action of these LABAs was attributed, in part, to their lipophilicity, which allows them to reside in the cell membrane and be released over time nih.govnih.gov.
Evolution of Once-Daily Bronchodilators in Airway Disease Management
Despite the advent of 12-hour LABAs, the need for twice-daily dosing still presented challenges for some patients regarding adherence to therapy medscape.comersnet.org. Inadequate adherence to inhaled medications is a major factor contributing to poor clinical outcomes in airway diseases ersnet.org. This highlighted a clinical need for bronchodilators with an even longer duration of action that could be administered once daily medscape.comersnet.orgnih.gov.
The development of bronchodilators with a 24-hour duration of action became a key objective to simplify treatment regimens and potentially improve patient compliance and adherence medscape.comersnet.orgindiachest.org. This led to research and development efforts focused on identifying compounds that could provide sustained bronchodilation for a full 24-hour period ersnet.org.
Rationale for Indacaterol's Development as an Ultra-LABA
The rationale behind the development of this compound centered on creating a β2-agonist that combined a rapid onset of action with a sustained, 24-hour bronchodilatory effect, thereby classifying it as an "ultra-LABA" nih.govmedscape.com. The aim was to provide a once-daily inhaled bronchodilator option that could simplify the management of conditions like COPD and potentially improve patient adherence compared to twice-daily regimens medscape.comersnet.orgresearchgate.net.
Preclinical studies on this compound demonstrated characteristics that supported this rationale. In isolated human bronchi, this compound showed a rapid onset of action, similar to salbutamol and formoterol, but with a longer duration of smooth muscle relaxation compared to salmeterol and formoterol openrespiratorymedicinejournal.comamegroups.org. Its high intrinsic efficacy at human β2-adrenoceptors in vitro was also noted, with a mean maximum effect (Emax) reported as 73% of the maximum effect of isoprenaline, compared to 90% for formoterol and 38% for salmeterol indiachest.orgamegroups.org.
Research findings indicated that this compound's prolonged duration of action might be related to its interactions with lipid bilayers and a higher affinity for lipid raft microdomains compared to salmeterol, potentially contributing to its slower dissociation and sustained effect nih.govamegroups.org.
Clinical studies further supported the rationale for this compound as a once-daily bronchodilator. Trials demonstrated that once-daily this compound provided fast onset of action (within 5 minutes) and sustained bronchodilation for over 24 hours nih.govmedscape.com. Studies comparing this compound with existing LABAs and other bronchodilators like tiotropium (B1237716) showed that this compound could provide significant and clinically important improvements in lung function (measured by forced expiratory volume in 1 second, FEV1) over 24 hours, often comparable to or better than existing treatments nih.govnih.govatsjournals.orgnih.gov. For example, a 12-week study showed that trough FEV1 at Week 12 increased versus placebo by 180 ml with both 150 µg and 300 µg doses of this compound, and by 140 ml with tiotropium atsjournals.orgnih.gov.
The sustained 24-hour bronchodilation offered by this compound was envisioned to provide a consistent "pharmacologic stenting" effect on the airways, which could help reduce air trapping and pulmonary hyperinflation in conditions like COPD nih.govresearchgate.net. This, in turn, could lead to improvements in symptoms such as breathlessness and potentially enhance exercise capacity nih.govresearchgate.net.
The development of this compound as an ultra-LABA was therefore driven by the clinical need for a more convenient and effective long-acting bronchodilator that could be administered once daily, building upon the understanding of β2-agonist pharmacology and the limitations of previous generations of bronchodilators medscape.comersnet.orgnih.gov.
Here is a table summarizing some comparative bronchodilator effects based on research findings:
| Compound | Onset of Action (approx.) | Duration of Action (approx.) | Classification |
| Salbutamol | Fast (~5 minutes) | 4-6 hours | SABA |
| Formoterol | Fast (~5 minutes) | ~12 hours | LABA |
| Salmeterol | Slower than Formoterol | ~12 hours | LABA |
| This compound | Fast (<5 minutes) | >24 hours | Ultra-LABA |
| Tiotropium | Slower than this compound | ~24 hours | Long-acting Muscarinic Antagonist (LAMA) |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185198 | |
| Record name | Indacaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-03 g/L | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
312753-06-3 | |
| Record name | Indacaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312753-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacaterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indacaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDACATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-202°C with decomposition, 195 °C (decomposition) | |
| Record name | Indacaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic and Molecular Studies of Indacaterol
Beta-2 Adrenoceptor Agonism
Indacaterol functions as a potent agonist at the beta-2 adrenoceptor, which is the predominant adrenergic receptor subtype in bronchial smooth muscle tga.gov.aumedscape.com. Its action on these receptors is central to its bronchodilatory effect drugbank.commedex.com.bd.
Ligand-Receptor Binding Kinetics and Affinity
Studies have investigated the binding characteristics of this compound to the beta-2 adrenoceptor, revealing insights into its rapid onset and prolonged duration of action nih.govtga.gov.au. This compound is described as having nanomolar potency at the human beta-2 adrenergic receptor tga.gov.au. Its high affinity for lipid raft domains within the airway membrane is thought to contribute to its long duration of action by facilitating slow dissociation from the receptors drugbank.cominvivochem.com.
This compound exhibits a rapid onset of action drugbank.comnih.govtga.gov.aumedscape.com. In isolated human bronchus studies, this compound demonstrated a fast onset of action tga.gov.aunih.gov. Its onset of action has been shown to be not significantly different from that of formoterol (B127741) and salbutamol (B1663637) but significantly faster than that of salmeterol (B1361061) in isolated human bronchi nih.govnih.gov. While this compound has a rapid association rate, studies suggest that receptor kinetics alone may not fully explain the duration of action of beta-2 adrenoceptor agonists. For instance, this compound, a once-daily medication, has been shown to have a shorter residency time at the receptor compared to salmeterol, which requires twice-daily administration nih.gov. The prolonged duration of action of this compound can be partly attributed to sustained drug concentrations in the lungs tga.gov.au.
This compound demonstrates selectivity for beta-2 adrenoceptors over other beta-adrenoceptor subtypes drugbank.cominvivochem.comwikidoc.org. In vitro studies have indicated that this compound possesses more than 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater agonist activity compared to beta-3 receptors drugbank.cominvivochem.comwikidoc.org. This selectivity profile is noted as being similar to that of formoterol drugbank.cominvivochem.comwikidoc.org. While beta-2 adrenoceptors are predominant in bronchial smooth muscle, beta-1 adrenoceptors are the predominant receptors in the human heart, although beta-2 receptors are also present in the heart tga.gov.au. The presence of beta-2 receptors in the heart raises the possibility that even highly selective beta-2 agonists could have cardiac effects tga.gov.au.
Here is a table summarizing the selectivity data:
| Receptor Subtype | Agonist Activity Ratio (vs Beta-2) | Citation |
| Beta-1 | > 24-fold lower | drugbank.cominvivochem.comwikidoc.org |
| Beta-3 | > 20-fold lower | drugbank.cominvivochem.comwikidoc.org |
Association and Dissociation Rates from Receptors
Intracellular Signaling Pathways
The pharmacological effects of beta-2 adrenoceptor agonists, including this compound, are at least partially attributed to the stimulation of intracellular signaling pathways drugbank.comtga.gov.aumedex.com.bdwikidoc.org.
This compound works by stimulating adrenergic beta-2 receptors, which are coupled to the stimulatory G protein (Gs) drugbank.comnih.gov. Activation of beta-2 adrenoceptors by this compound leads to the stimulation of intracellular adenylyl cyclase drugbank.comtga.gov.aumedex.com.bdmedscape.comwikidoc.orgnih.govtandfonline.com. Adenylyl cyclase is the enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cyclic monophosphate) drugbank.comtga.gov.aumedex.com.bdwikidoc.org.
Protein Kinase A (PKA) Activation
Like other beta-2 adrenoceptor agonists, this compound exerts its bronchodilatory effect primarily through the activation of the Gs-coupled beta-2 adrenoceptor, leading to the stimulation of adenylyl cyclase. nih.govmedscape.commdpi.comwjgnet.comnih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine 3',5'-monophosphate (cAMP), an intracellular second messenger. nih.govmdpi.comnih.govmims.commims.commims.commims.comdrugbank.com Increased intracellular cAMP levels subsequently activate Protein Kinase A (PKA). nih.govmedscape.commdpi.comwjgnet.comnih.gov PKA then phosphorylates various intracellular targets, ultimately leading to the relaxation of bronchial smooth muscle. nih.govmdpi.comwjgnet.com This process involves the inhibition of myosin-light-chain kinase and promotion of calcium extrusion or sequestration, resulting in a decrease in intracellular calcium concentrations necessary for muscle contraction. mdpi.comwjgnet.com
Mechanisms of Sustained Bronchodilation
This compound's prolonged bronchodilatory effect, lasting for approximately 24 hours, is a key characteristic that distinguishes it from some earlier beta-agonists. nih.govmedscape.com This sustained action is mediated by a combination of factors related to its molecular properties and interaction with the beta-2 adrenoceptor and the surrounding cellular environment.
Interactions with Lipid Bilayers and Membrane Partitioning
A significant factor contributing to this compound's long duration of action is its interaction with the lipid bilayer of airway smooth muscle cell membranes. This compound exhibits a high affinity for lipid raft domains within the cell membrane. drugbank.comnih.gov This lipophilicity allows the drug to partition into the membrane, creating a reservoir from which it can slowly dissociate and continuously interact with the beta-2 adrenoceptors. drugbank.comnih.gov Compared to salmeterol, this compound shows differences in its interactions with lipid membranes, including higher partitioning into the microenvironment of the receptor and faster membrane permeation, which are thought to contribute to its prolonged effect. nih.govnih.gov
High Intrinsic Efficacy at Beta-2 Adrenoceptors
This compound is characterized by high intrinsic efficacy at the human beta-2 adrenoceptor. medscape.comdrugbank.comamegroups.orgnih.govkarger.comopenaccessjournals.com Intrinsic efficacy refers to the ability of an agonist, once bound to a receptor, to activate that receptor and elicit a cellular response. Studies have shown that this compound acts as a potent, nearly full agonist at the beta-2 receptor. nih.govkarger.comersnet.org In vitro studies comparing the maximum effect (Emax) relative to isoprenaline (a full agonist) have reported this compound's Emax to be 73%, compared to 90% for formoterol, 38% for salmeterol, and 47% for salbutamol. amegroups.orgresearchgate.net This high intrinsic efficacy contributes to both the rapid onset of bronchodilation and the sustained effect, as it can effectively stimulate the available receptors. drugbank.comnih.gov It is also suggested that the high intrinsic efficacy of this compound may help to offset its lipophilicity in achieving a long duration of action. amegroups.org
Absence of Tachyphylaxis or Tolerance Development in Long-Term Use
Clinical studies have indicated that long-term use of this compound in patients with COPD results in sustained improvements in bronchodilatory activity without evidence of tolerance development. karger.comatsjournals.orgfda.gove-lactancia.org Tachyphylaxis, or rapid desensitization, can occur with some beta-agonists due to mechanisms like receptor phosphorylation and downregulation. mdpi.comwjgnet.com The high intrinsic efficacy and the behavior of this compound as a nearly full agonist may contribute to its lack of significant tachyphylaxis. nih.gov High-efficacy agonists, while potentially causing greater receptor loss, are more tolerant to this loss due to having "spare receptors," thus maintaining maximal effect and being less sensitive to desensitization. nih.gov Furthermore, at lower concentrations, this compound has been shown to induce less desensitization compared to formoterol or salmeterol in some experimental models. nih.gov
Comparative Molecular Pharmacology with Other Beta-Agonists (e.g., Formoterol, Salmeterol, Salbutamol)
The molecular pharmacological profiles of this compound, formoterol, salmeterol, and salbutamol exhibit both similarities and key differences that explain their varying clinical characteristics, such as onset and duration of action. All are selective agonists for the beta-2 adrenoceptor, although their selectivity ratios compared to beta-1 and beta-3 receptors can vary. This compound's selectivity profile is reported to be similar to that of formoterol and salbutamol. drugbank.comnih.govkarger.comopenaccessjournals.com
Differences in lipophilicity, receptor binding kinetics, and intrinsic efficacy play crucial roles in their pharmacological distinctions. Salbutamol is a short-acting beta-agonist with lower lipophilicity. Formoterol and salmeterol are long-acting beta-agonists with higher lipophilicity than salbutamol. This compound is an ultra-long-acting beta-agonist also characterized by high lipophilicity. researchgate.netresearchgate.net
Regarding onset of action, this compound demonstrates a rapid onset, similar to that of formoterol and salbutamol, and significantly faster than salmeterol. medscape.comnih.govamegroups.orgersnet.org This rapid effect is linked to its high intrinsic efficacy and potentially faster membrane permeation. drugbank.comnih.govnih.gov
In terms of duration of action, this compound's effect lasts for approximately 24 hours, significantly longer than the approximately 12-hour duration of formoterol and salmeterol, and much longer than salbutamol's 3-6 hours. mims.commims.commims.comnih.govamegroups.orgersnet.org This extended duration is primarily attributed to its sustained interaction with the lipid bilayer and slow dissociation from the receptor. drugbank.comnih.govnih.gov
Comparative studies on intrinsic efficacy show variations among these agonists. As mentioned, this compound has high intrinsic efficacy, comparable to or slightly lower than formoterol, but higher than salmeterol and salbutamol in some models. amegroups.orgresearchgate.net The difference in intrinsic efficacy between this compound (nearly full agonist) and salmeterol (partial agonist) is particularly notable, as it may explain why this compound does not antagonize the effect of short-acting beta-agonists, while salmeterol can. medscape.comnih.govamegroups.orgersnet.org
The distinct time course profiles observed with these beta-agonists are a result of the interplay between their lipophilicity, potency, and intrinsic efficacy, influencing their diffusion into the membrane, binding to the receptor, and subsequent activation and dissociation kinetics. amegroups.orgresearchgate.net
Data comparing the intrinsic efficacy (Emax relative to isoprenaline) and onset/duration of action for these compounds are summarized in the table below:
| Compound | Intrinsic Efficacy (Emax vs Isoprenaline) amegroups.orgresearchgate.net | Onset of Action (Isolated Human Bronchi) nih.goversnet.org | Duration of Action (Isolated Human Bronchi) nih.goversnet.org |
| This compound | 73% | 7.8 ± 0.7 min (not significantly different from formoterol or salbutamol) ersnet.org, 3.0 ± 0.2 min (rapid) nih.gov | >12 hours ersnet.org, >12 hours (sustained for up to 1 year in long-term treatment) nih.gov |
| Formoterol | 90% | 5.8 ± 0.7 min (rapid) ersnet.org, 2.0 ± 0.3 min (rapid) nih.gov | 35.3 ± 8.8 min ersnet.org, Approx 12 hours mims.commims.com |
| Salmeterol | 38% | 19.4 ± 4.3 min (significantly slower than others) ersnet.org, 6.6 ± 0.3 min (significantly slower) nih.gov | >12 hours ersnet.org, Approx 12 hours mims.com |
| Salbutamol | 47% | 11.0 ± 4.0 min ersnet.org, 1.6 ± 0.3 min (rapid) nih.gov | 14.6 ± 3.7 min ersnet.org, 3-6 hours mims.com |
Note: Onset and duration data can vary depending on the experimental model and conditions used.
Pharmacodynamics of Indacaterol in Respiratory Systems
Airway Smooth Muscle Relaxation
Indacaterol exerts its effect by selectively stimulating beta-2 adrenergic receptors located in the smooth muscle cells of the airways. drugbank.compatsnap.com This binding triggers an intracellular cascade involving the activation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cyclic AMP). drugbank.compatsnap.commims.commims.comwikidoc.orgeuropa.eu Increased levels of cyclic AMP within the cells lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. drugbank.compatsnap.commims.commims.comwikidoc.orgeuropa.eu This relaxation reduces airway resistance and improves airflow. patsnap.com this compound demonstrates a high intrinsic efficacy and selectivity for beta-2 receptors over beta-1 and beta-3 receptors. drugbank.comwikidoc.orgeuropa.eu
Impact on Lung Function Parameters
The bronchodilatory action of this compound translates into significant improvements in various lung function parameters, which have been extensively studied in clinical trials. clinicaltrials.euplos.orgresearchgate.netnih.gov
Forced Expiratory Volume in 1 Second (FEV1), a key measure of lung function, is significantly improved by this compound compared to placebo in patients with COPD and asthma. clinicaltrials.euplos.orgnih.govdovepress.com This improvement is a primary outcome measured in many clinical trials evaluating this compound's efficacy. clinicaltrials.eu
This compound demonstrates a rapid onset of action, with bronchodilation occurring quickly after inhalation. clinicaltrials.eudrugbank.compatsnap.commims.comeuropa.eudovepress.comwikipedia.orgeuropa.eu Clinically relevant improvements in FEV1 can be observed within 5 minutes post-dose. drugbank.commims.comdovepress.comeuropa.eunih.gov Studies have shown statistically significant increases in FEV1 compared to placebo as early as 5 minutes after administration. europa.eunih.goversnet.orgnih.gov The increase in FEV1 within the first 5 minutes can reach up to 250 mL. The rapid onset is comparable to that of fast-acting beta-2 agonists like salbutamol (B1663637) and faster than some other long-acting beta-2 agonists such as salmeterol-fluticasone. europa.eunih.gov
Table 1: Onset of FEV1 Improvement with this compound
| Time Point Post-Dose | FEV1 Increase vs. Placebo (mL) | Statistical Significance vs. Placebo | Source |
| 5 minutes (150 µg) | 100 | P < 0.001 | nih.gov |
| 5 minutes (300 µg) | 120 | P < 0.001 | nih.gov |
| 5 minutes (200 µg) | 90-400 (mean over 24h) | P < 0.001 (at most time points) | europa.eunih.gov |
| 5 minutes (400 µg) | 90-400 (mean over 24h) | P < 0.001 (at most time points) | europa.eunih.gov |
A key characteristic of this compound is its prolonged duration of action, providing bronchodilation for up to 24 hours, which allows for once-daily administration. clinicaltrials.eunih.govdrugbank.commims.comeuropa.euresearchgate.netdovepress.comwikipedia.orgeuropa.eumims.com This sustained effect has been demonstrated in numerous single-dose and short-term studies. europa.eu Improvements in FEV1 compared to placebo are maintained over the entire 24-hour dosing interval. europa.eunih.gov The increase in FEV1 measured 24 hours after this compound administration can reach up to 200 mL in patients with COPD and up to 300 mL in patients with asthma.
Table 2: 24-hour FEV1 Improvement with this compound
Clinical trials have analyzed both peak and trough FEV1 values to assess the full extent and the sustained nature of this compound's bronchodilating effect. mims.comwikidoc.orgeuropa.eumims.comdovepress.comnih.gov Trough FEV1, measured at the end of the 24-hour dosing interval, is a crucial indicator of the drug's sustained efficacy for once-daily dosing. clinicaltrials.eu Studies have consistently shown statistically significant improvements in trough FEV1 with this compound compared to placebo. clinicaltrials.eujournalpulmonology.orgtandfonline.com Peak FEV1 reflects the maximum bronchodilatory effect achieved after administration. clinicaltrials.eu this compound has been shown to improve peak FEV1 in patients with asthma. clinicaltrials.eu
Table 3: Trough FEV1 Improvements with this compound in COPD
| This compound Dose (µg) | Comparator | Trough FEV1 at 12 Weeks (L) | Increase vs. Comparator (L) | Source |
| 150 | Placebo | 1.42 | +0.14 | |
| 300 | Placebo | 1.45 | +0.17 | |
| 600 | Placebo | 1.46 | +0.18 | |
| 300 | Formoterol (B127741) (twice daily) | 1.45 | +0.04 | |
| 150 | Salmeterol (B1361061) (twice daily) | - | +0.06 (at 24 weeks), +0.08 (at 52 weeks) | plos.org |
This compound has demonstrated a significant impact on inspiratory capacity (IC) and lung hyperinflation, particularly in patients with COPD. dovepress.comdovepress.comtandfonline.com Lung hyperinflation, characterized by increased residual volume and functional residual capacity, is a common feature of COPD that contributes to breathlessness and reduced exercise tolerance. nih.govdovepress.comtandfonline.com By effectively bronchodilating the airways, this compound helps to reduce air trapping and dynamic hyperinflation. nih.govdovepress.comdovepress.comtandfonline.com Studies have shown that this compound increases IC, reflecting a reduction in lung hyperinflation. dovepress.comdovepress.comtandfonline.comnih.govtandfonline.com This improvement in IC is associated with a greater ability to expand tidal volume and can lead to improved exercise tolerance and reduced dyspnea. nih.govdovepress.comtandfonline.comnih.govtandfonline.com
Table 4: Impact of this compound on Inspiratory Capacity
| This compound Dose (µg) | Comparator | Change in Peak IC vs. Placebo (mL) | Study Duration | Source |
| 300 | Placebo | 317 | 14 days | tandfonline.com |
| 150 | Placebo | 220 | 21 days | nih.gov |
| 150 | Formoterol (twice daily) | Greater increase with this compound | Not specified | dovepress.com |
| 150 | Tiotropium (B1237716) | Slightly superior at improving IC | Acute setting | dovepress.com |
Duration of Bronchodilation (24-hour effect)
Forced Vital Capacity (FVC)
Studies have shown that this compound treatment leads to improvements in Forced Vital Capacity (FVC), a key measure of lung function representing the total amount of air a person can exhale after a maximal inhalation. Significant improvements in FVC have been observed with this compound compared to placebo. For instance, a study involving patients with moderate-to-severe COPD reported a significant improvement in resting FVC with this compound compared with placebo at 75 minutes post-dose after 3 weeks of treatment. mims.com Another analysis indicated that this compound/glycopyrronium (B1196793) (a fixed-dose combination including this compound) showed improvements in trough FVC compared with salmeterol/fluticasone. nih.gov The observed improvements in FVC, often alongside increases in Forced Expiratory Volume in 1 second (FEV1) and Inspiratory Capacity (IC), suggest a reduction in lung hyperinflation, which can contribute to improved clinical outcomes. mims.comnih.govnih.govwikipedia.orgmims.com
Effects on Exercise Tolerance and Capacity
Limitation in exercise capacity is a significant burden for patients with COPD, negatively impacting their quality of life. labshare.cn this compound treatment has been shown to improve exercise tolerance and capacity in individuals with COPD. Studies utilizing constant-load cycle ergometry testing have demonstrated that this compound can increase exercise endurance time compared to placebo. mims.com For example, in one study, improvement in exercise endurance time was significantly higher with this compound after both the first dose and after 3 weeks of treatment. mims.com This improvement in the ability to exercise is thought to be linked to the bronchodilatory effects of this compound, particularly its ability to reduce lung hyperinflation, which can alleviate mechanical constraints on breathing during exertion. mims.comlabshare.cn Self-reported improvements in exercise tolerance have also been noted in some patient cohorts treated with this compound. mims.com While some studies have shown significant benefits mims.commims.com, a pilot randomized crossover study comparing this compound with tiotropium in patients with moderate COPD did not find a significant difference between the two treatments regarding improvement in exercise endurance time, although this compound did result in greater FEV1 improvement in that study. wikidata.org
Impact on Dyspnea (Shortness of Breath) Indices
Dyspnea is a primary symptom of COPD and a major contributor to disability. fishersci.cawikipedia.org this compound has demonstrated a positive impact on dyspnea, as measured by validated instruments such as the Transition Dyspnea Index (TDI). mims.comfishersci.cawikipedia.org Randomized placebo-controlled trials and comparisons with other bronchodilators have shown that this compound provides clinically significant improvements in dyspnea symptoms. mims.comwikipedia.orgwikipedia.org A systematic review and meta-analysis concluded that once-daily this compound provides clinically significant improvements in dyspnea compared with placebo after 12 weeks of treatment, with incremental benefits observed with increasing doses. mims.com Studies have also indicated that this compound can lead to a significantly greater reduction in dyspnea compared to tiotropium, and fixed-dose combinations containing this compound have shown superiority in improving TDI scores compared to monotherapies. fishersci.cawikipedia.orgwikipedia.org The improvement in dyspnea is believed to be related to the reduction in lung hyperinflation achieved through bronchodilation. wikipedia.orgwikipedia.org
Advanced Clinical Research of Indacaterol Efficacy
Randomized Controlled Trials (RCTs)
The efficacy of indacaterol has been rigorously assessed in large-scale, randomized, double-blind, parallel-group, placebo-controlled, multicenter Phase III trials. amegroups.org These studies have provided substantial evidence supporting the use of this compound in adults with COPD. amegroups.org
Study Designs
Clinical trials evaluating this compound have employed various study designs to comprehensively assess its effects. Common designs include parallel-group studies, where participants are randomized to receive one of several treatments concurrently. amegroups.org While crossover and adaptive seamless designs are also utilized in clinical research wikipedia.orgfishersci.caersnet.org, the large phase III trials for this compound primarily utilized parallel-group designs. amegroups.org
Primary and Secondary Endpoints in Efficacy Studies
In efficacy studies of this compound, key endpoints are measured to determine the treatment's effectiveness. A primary endpoint commonly used in placebo-controlled trials is the 24-hour post-dose forced expiratory volume in 1 second (FEV1) after 12 weeks of treatment. journalpulmonology.org This measure assesses the sustained bronchodilator effect of this compound. nih.gov
Secondary endpoints in these studies often include other measures of lung function, such as FEV1 measured at various time points post-dose and forced vital capacity (FVC). nih.govtandfonline.com Beyond lung function, studies also evaluate the impact on patient-reported outcomes, including dyspnea (often measured by the Transition Dyspnea Index - TDI) and health status (commonly assessed using the St. George's Respiratory Questionnaire - SGRQ). nih.govijbcp.comersnet.orgunifesp.br Reduction in the use of as-needed rescue medication (e.g., salbutamol) is another significant secondary endpoint. amegroups.orgnih.gov Exacerbation rates and time to first exacerbation have also been assessed in longer-term studies. amegroups.orgnih.gov
Comparative Efficacy Studies
Comparative efficacy studies have been crucial in positioning this compound within the existing therapeutic landscape for COPD by comparing its effects against placebo and other commonly used bronchodilators. amegroups.orgwikipedia.orgersnet.orgijbcp.comCurrent time information in Rhondda Cynon Taf, GB.ersnet.orgmims.comwikidata.orgmims.commims.comwikipedia.org
Vs. Placebo
Here is a summary of key efficacy findings of this compound vs. Placebo:
| Outcome | This compound vs. Placebo (after 12 weeks) | Significance | Source |
| Trough FEV1 | +160 mL (150 µg pooled data) | P < 0.001 | nih.gov |
| FEV1 AUC (0-12h) | +210 mL (150 µg pooled data) | P < 0.001 | nih.gov |
| Days without rescue use | 53% vs 38% | P < 0.001 | nih.gov |
| Dyspnea (TDI) | Improved | Significant | nih.govplos.org |
| Health Status (SGRQ) | Improved | Significant | nih.govplos.org |
Vs. Other LABAs (e.g., Formoterol (B127741), Salmeterol)
Comparative studies have shown that once-daily this compound offers advantages over twice-daily LABAs like formoterol and salmeterol (B1361061). This compound has demonstrated significantly greater improvements in trough FEV1 compared to both formoterol and salmeterol. amegroups.orgersnet.orgnih.govijbcp.comopenaccessjournals.com For instance, a study showed this compound 150 µg increased trough FEV1 by 60 mL over salmeterol 50 µg twice daily at week 12. ersnet.org Another study reported this compound 300 µg was significantly more effective than formoterol 12 µg twice daily in improving 24-hour post-dose FEV1 at 12 weeks. journalpulmonology.orgnih.gov
This compound has also shown superiority or comparable efficacy in improving patient-reported outcomes. Studies indicate that this compound can lead to greater improvements in dyspnea and health status compared to salmeterol and formoterol. ersnet.orgnih.govijbcp.com this compound was also found to be more effective than formoterol in reducing the need for as-needed salbutamol (B1663637). openaccessjournals.comnih.gov
Here is a summary of key efficacy findings of this compound vs. Other LABAs:
| Outcome | This compound vs. Comparator (after 12 weeks) | Significance | Source |
| Trough FEV1 (vs. Salmeterol 50 µg bid) | +60 mL (150 µg) | P < 0.001 | ersnet.orgijbcp.com |
| Trough FEV1 (vs. Formoterol 12 µg bid) | +100 mL (300 µg) | P < 0.001 | nih.gov |
| Dyspnea (TDI) | Favors this compound | Often significant | ersnet.orgnih.govijbcp.com |
| Health Status (SGRQ) | Favors this compound | Often significant | ersnet.orgnih.govijbcp.com |
| Rescue medication use | Reduced more than formoterol | Significant | openaccessjournals.comnih.gov |
Vs. Long-Acting Muscarinic Antagonists (LAMAs) (e.g., Tiotropium)
Comparisons between once-daily this compound and once-daily tiotropium (B1237716) have also been conducted. Studies have generally shown similar efficacy between this compound (150-300 µ g/day ) and tiotropium (18 µ g/day ) in improving trough FEV1 after 12-26 weeks of treatment. amegroups.orgersnet.orgplos.orgplos.org Some analyses suggest a small, statistically significant advantage in trough FEV1 favoring this compound at certain doses or time points. nih.govplos.org
Regarding clinical outcomes, this compound has demonstrated statistically significantly better results in improving dyspnea, reducing the use of as-needed salbutamol, and improving health status compared with tiotropium in some studies. amegroups.orgersnet.orgplos.org However, other analyses found similar efficacy in terms of health status and the percentage of patients achieving a clinically relevant improvement in SGRQ. plos.org
Here is a summary of key efficacy findings of this compound vs. Tiotropium:
| Outcome | This compound vs. Tiotropium (after 12-26 weeks) | Significance | Source |
| Trough FEV1 | Similar efficacy | Generally non-inferior | amegroups.orgersnet.orgplos.orgplos.org |
| Dyspnea (TDI) | Favors this compound | Statistically significant | amegroups.orgersnet.orgplos.org |
| Health Status (SGRQ) | Favors this compound or similar | Variable significance | amegroups.orgersnet.orgplos.org |
| Rescue medication use | Reduced more than tiotropium | Statistically significant | amegroups.orgersnet.org |
Vs. LABA/Inhaled Corticosteroid (ICS) Combinations
Clinical trials have compared the efficacy of this compound, often as part of a fixed-dose combination, with LABA/ICS combinations. Studies have indicated that fixed-dose combinations of LABA/LAMA (including this compound/glycopyrronium) can offer significant improvements in lung function parameters such as trough forced expiratory volume in 1 second (FEV₁) and peak FEV₁ compared to the LABA/ICS comparator salmeterol/fluticasone (SFC). dovepress.com
Specifically, trials have shown the superiority of this compound/glycopyrronium (B1196793) versus SFC in improving trough FEV₁. dovepress.com While some LABA/LAMA combinations did not demonstrate superiority over SFC for all endpoints, this compound/glycopyrronium has shown superiority in improving Transition Dyspnoea Index (TDI) scores in some trials compared to SFC. dovepress.com Additionally, this compound/glycopyrronium has demonstrated a significant reduction in the annualized rate of moderate and/or severe exacerbations when compared with LABA/ICS treatment. dovepress.combecarispublishing.com
Combination Therapy Research
Research has explored the benefits of combining this compound with other bronchodilators, particularly long-acting muscarinic antagonists (LAMAs), to achieve enhanced bronchodilation and improved clinical outcomes in patients with COPD and asthma. amegroups.orgdovepress.comnih.gov
This compound with Tiotropium
Studies have investigated the coadministration of once-daily this compound and the LAMA tiotropium. Compared to tiotropium monotherapy, the concurrent use of this compound plus tiotropium has been shown to provide greater bronchodilation, as evidenced by increased FEV₁ (both area under the curve and trough values) and resting inspiratory capacity (IC). bmj.com
While a short-term clinical study suggested that this compound might be more effective than tiotropium in improving lung mechanics, the addition of this compound to tiotropium has demonstrated clinically relevant, additional improvements in FEV₁. nih.govplos.org Pooled data from randomized controlled trials showed a weighted mean difference in adjusted FEV₁ change at 12 weeks of 0.07 L (95% CI: 0.05 L to 0.10 L) when comparing this compound plus tiotropium versus tiotropium plus placebo. plos.org
This compound with Glycopyrronium (LABA/LAMA fixed-dose combination)
The fixed-dose combination of this compound and glycopyrronium (QVA149) was the first LABA/LAMA fixed-dose combination developed and approved for maintenance treatment in COPD patients. becarispublishing.comnih.gov Phase III studies have demonstrated that this combination significantly improved bronchodilation compared to this compound or glycopyrronium alone, as well as compared to tiotropium monotherapy and the LABA/ICS combination salmeterol/fluticasone. nih.govresearchgate.net
Improvements in lung function with this compound/glycopyrronium have been observed across the entire duration of studies, as measured by trough and peak FEV₁. uic.edu This combination has also been associated with significant improvements in dyspnea, health status, and a reduction in rescue medication use. nih.govnih.gov The SPARK study, in high-risk exacerbation patients, showed that this compound/glycopyrronium was more effective than glycopyrronium in preventing moderate to severe exacerbations. nih.govresearchgate.net
Data comparing this compound/glycopyrronium with other LABA/LAMA fixed-dose combinations using Bayesian network meta-analysis have shown variations in trough FEV₁ improvements, although not always statistically significant across all comparisons. becarispublishing.com
This compound with Mometasone (B142194) Furoate (LABA/ICS or LABA/LAMA/ICS fixed-dose combinations)
This compound has also been formulated in combination with mometasone furoate, an inhaled corticosteroid, in both LABA/ICS and triple LABA/LAMA/ICS fixed-dose combinations. tandfonline.comersnet.orgd-nb.info
A once-daily fixed-dose combination of this compound/glycopyrronium/mometasone furoate (IND/GLY/MF) has been developed and approved for the treatment of uncontrolled asthma. tandfonline.comd-nb.info Clinical studies, such as the B2208 and B2209 trials, have evaluated the efficacy of IND/GLY/MF. In the B2208 study, both high- and medium-dose IND/GLY/MF demonstrated superior improvements in trough FEV₁ and forced vital capacity (FVC) AUC₀₋₂₄h compared to twice-daily high-dose salmeterol/fluticasone in patients with moderate-to-severe asthma. ersnet.org The B2209 study showed significant improvements in trough FEV₁ and FVC AUC₀₋₂₄h with medium-dose IND/GLY/MF compared to placebo in patients with mild-to-moderate asthma. ersnet.org
The IRIDIUM study assessed the efficacy of adding glycopyrronium to a mometasone furoate/indacaterol combination in patients with moderate-to-high dose ICS at entry (GINA step 4-5 asthma). Add-on glycopyrronium resulted in significant improvements in trough FEV₁ over 26 weeks compared to the corresponding doses of mometasone furoate/indacaterol. springermedizin.de
Long-Term Efficacy and Outcome Studies
Long-term studies, ranging from 12 weeks to 1 year, have assessed the sustained efficacy of this compound in patients with moderate to severe COPD. openaccessjournals.comamegroups.org These studies have consistently shown that once-daily this compound significantly improves lung function, particularly trough FEV₁, compared to placebo. amegroups.orgopenaccessjournals.com
Furthermore, long-term treatment with this compound has been associated with improvements in patient-related outcomes such as dyspnea, health status (measured by tools like the St. George's Respiratory Questionnaire - SGRQ), and a reduction in the use of as-needed rescue medication. openaccessjournals.comopenaccessjournals.com In 52-week studies, this compound has shown superiority over twice-daily formoterol in improving symptoms and health status. openaccessjournals.com this compound treatment has also been effective in reducing the incidence and frequency of COPD exacerbations in long-term studies. amegroups.org
Sustained Bronchodilation over Prolonged Treatment Periods
A key characteristic of this compound highlighted in long-term studies is its ability to provide sustained bronchodilation over prolonged treatment periods without evidence of tolerance. openaccessjournals.com Studies have demonstrated that the significant improvements in trough FEV₁ observed at earlier time points (e.g., 12 weeks) are maintained throughout longer treatment durations, such as 52 weeks. openaccessjournals.com
Single-dose studies in asthma patients also demonstrated that this compound provided sustained 24-hour bronchodilation with a rapid onset. nih.govresearchgate.net The increase in FEV₁ measured 24 hours after this compound administration has been documented, supporting its once-daily profile. openaccessjournals.comnih.govresearchgate.net This sustained effect on airway caliber is thought to potentially contribute to the observed clinical benefits, including improvements in symptoms and reduction in rescue medication use over the long term. openaccessjournals.com
Data Tables:
| Comparison | Outcome Measure | Key Findings | Source(s) |
| This compound/Glycopyrronium vs. LABA/ICS (SFC) | Trough FEV₁ | Superior improvement with this compound/Glycopyrronium. | dovepress.com |
| This compound/Glycopyrronium vs. LABA/ICS (SFC) | TDI Total Score | Significant improvement with this compound/Glycopyrronium in some trials. | dovepress.com |
| This compound/Glycopyrronium vs. LABA/ICS (SFC) | Moderate/Severe Exacerbations | Significant reduction in annualized rate with this compound/Glycopyrronium. | dovepress.combecarispublishing.com |
| This compound + Tiotropium vs. Tiotropium | Trough FEV₁ (12 weeks) | Pooled WMD of 0.07 L (95% CI: 0.05 L to 0.10 L) favoring combination. | plos.org |
| This compound + Tiotropium vs. Tiotropium | Resting IC | Increased with combination therapy. | bmj.com |
| This compound/Glycopyrronium vs. Monotherapies | Bronchodilation | Significantly improved with combination vs. This compound, glycopyrronium, or tiotropium alone. | nih.govresearchgate.net |
| This compound/Glycopyrronium vs. Glycopyrronium | Moderate/Severe Exacerbations | More effective in preventing exacerbations in high-risk patients (SPARK study). | nih.govresearchgate.net |
| IND/GLY/MF vs. Salmeterol/Fluticasone | Trough FEV₁ (21 days) | Superior improvement with IND/GLY/MF (B2208 study: 124 mL for high-dose, 105 mL for medium-dose vs. S/F). | ersnet.org |
| IND/GLY/MF vs. Placebo | Trough FEV₁ (14 days) | Significant improvement with IND/GLY/MF (B2209 study: 544 mL vs. placebo). | ersnet.org |
| This compound vs. Placebo (Long-Term) | Trough FEV₁ | Significantly improved with this compound over 12-52 weeks. | amegroups.orgopenaccessjournals.com |
| This compound vs. Formoterol (52 weeks) | Symptoms & Health Status | This compound superior. | openaccessjournals.com |
| This compound vs. Placebo (Long-Term) | COPD Exacerbations | Reduction in incidence and frequency. | amegroups.org |
Reduction of Exacerbation Rates
Clinical trials have demonstrated the efficacy of this compound in reducing the frequency of COPD exacerbations. Long-term studies, some extending up to 52 weeks, have shown that once-daily treatment with this compound significantly reduces the rate of exacerbations compared to placebo. nih.govnih.govtandfonline.com For instance, in a 52-week study, this compound treatment was associated with significant reductions in COPD exacerbations, with rate ratios compared with placebo ranging from 0.62 to 0.64 (P < .05). nih.gov
Comparisons with other established bronchodilators have also been conducted. A 52-week study found that once-daily this compound prolonged the time to first COPD exacerbation and was effective in reducing the incidence and frequency of exacerbations, with no significant difference observed between this compound and formoterol. tandfonline.comnih.govamegroups.org Similarly, data from the INHANCE study indicated that exacerbation rates were similar between both doses of this compound and tiotropium, and lower than in the placebo group. journalpulmonology.org
While some studies have shown a significant reduction in exacerbations versus placebo, comparisons with active comparators like salmeterol/fluticasone have sometimes shown numerical but not statistically significant differences in exacerbation rates. In a 26-week study, the rate of all COPD exacerbations per year was numerically lower in the this compound group compared to the salmeterol/fluticasone group, although the difference was not statistically significant (ratio of rates 0.86; 95% CI 0.62, 1.20; p = 0.367). ersnet.org
Pooled analyses of long-term studies have further supported the benefit of this compound in reducing exacerbations. A 3-month pooled analysis of the INHANCE, INLIGHT 1, and INVOLVE studies showed that this compound 150 µg and 300 µg once daily provided a reduction in the rate of COPD exacerbations compared to placebo. nih.gov
It is worth noting that while this compound has shown efficacy in reducing exacerbations, some analyses have presented varied findings. A meta-analysis indicated marginal superiority of this compound in preventing worsening of symptoms but also mentioned that in one trial, this compound was not found to be protective against exacerbation at 1 year. plos.org
The following table summarizes findings on exacerbation rates from selected studies:
| Study Duration | Comparator(s) | This compound Effect on Exacerbation Rate vs. Comparator | Statistical Significance | Reference |
| 52 weeks | Placebo | Significant Reduction | P < .05 | nih.gov |
| 52 weeks | Formoterol | No Significant Difference | Not Specified | tandfonline.comnih.govamegroups.org |
| 26 weeks | Salmeterol/Fluticasone | Numerically Lower, Not Statistically Significant | p = 0.367 | ersnet.org |
| 3 months (Pooled) | Placebo, Tiotropium, Formoterol | Reduction vs. Placebo, Similar to Tiotropium/Formoterol | Significant vs. Placebo | nih.gov |
Impact on Disease Progression Markers
Advanced clinical research on this compound has also investigated its impact on markers associated with COPD progression, primarily focusing on lung function parameters. Forced Expiratory Volume in 1 second (FEV1) is a widely used marker, and studies consistently show that this compound provides significant and sustained bronchodilation, leading to improvements in FEV1. nih.govnih.govtandfonline.comnih.govamegroups.orgplos.orgopenaccessjournals.comnih.govnih.gov
In long-term studies of up to a year, this compound has demonstrated sustained improvements in trough FEV1 (measured 24 hours post-dose) compared to placebo. nih.govtandfonline.comnih.govamegroups.orgopenaccessjournals.com For instance, a 52-week study showed that this compound increased trough FEV1 relative to placebo throughout the study, with a difference of ≥ 170 mL at week 52. nih.gov
Comparisons with other bronchodilators indicate that this compound's effect on FEV1 is often superior or non-inferior. After 12 weeks of treatment, the relative effect of this compound on trough FEV1 was reported to be 40–50 mL greater than tiotropium and 60–100 mL greater than salmeterol and formoterol. tandfonline.comnih.gov Meta-analyses have also concluded that this compound provides clinically important improvement in FEV1, with efficacy similar to salmeterol, formoterol, and tiotropium, although the addition of this compound on top of tiotropium yielded additional FEV1 improvement. plos.org
Inspiratory Capacity (IC) is another important lung volume that is often reduced in COPD due to hyperinflation. Studies have shown that this compound can improve IC, which may contribute to improved exercise tolerance. journalpulmonology.orgopenaccessjournals.comnih.govnih.govresearchgate.netdovepress.com One study noted that this compound had a greater effect on peak IC compared to formoterol. openaccessjournals.com
The concept of Clinically Important Deterioration (CID), a composite endpoint that includes decline in lung function (FEV1), worsening symptoms, and exacerbations, has been used to assess treatment efficacy in preventing disease progression. Analyses have shown that combination therapies including this compound (specifically this compound/glycopyrronium) can reduce the risk of CID compared to monotherapies like tiotropium or salmeterol/fluticasone. dovepress.comdovepress.com Using one definition of CID (including ≥100 mL decrease in FEV1, ≥4-unit increase in SGRQ, and a moderate-to-severe exacerbation), this compound/glycopyrronium significantly reduced the risk of first or sustained CID versus both tiotropium and salmeterol/fluticasone. dovepress.com
While bronchodilators are understood to influence disease progression markers like FEV1 decline and exacerbation rate pneumon.org, the direct impact of this compound monotherapy on inflammatory markers as primary markers of disease progression is not a prominent finding in the reviewed clinical research. Research on inflammatory markers in COPD often involves other drug classes or focuses on the general inflammatory nature of the disease mdpi.comresearchgate.netersnet.org.
The following table summarizes key findings on lung function markers:
| Marker | This compound Effect vs. Placebo | This compound Effect vs. Other Bronchodilators (Selected) | Reference |
| Trough FEV1 | Significant Improvement | Superior or Non-inferior to Salmeterol, Formoterol, Tiotropium | nih.govtandfonline.comnih.govamegroups.orgplos.orgopenaccessjournals.comnih.gov |
| Peak IC | Improvement | Greater effect than Formoterol | journalpulmonology.orgopenaccessjournals.comnih.govnih.govresearchgate.netdovepress.com |
| Clinically Important Deterioration (CID) (in combination) | Reduced Risk (vs. active comparators) | Reduced Risk vs. Tiotropium, Salmeterol/Fluticasone (in IND/GLY combination) | dovepress.comdovepress.com |
Safety and Tolerability Profile of Indacaterol in Research
Overview of Adverse Events in Clinical Trials
The incidence of adverse events (AEs) with indacaterol treatment in clinical trials has generally been reported as similar to or slightly higher than placebo, with most events being mild or moderate in severity. nih.govnih.govnih.govjournalpulmonology.orgnih.gov Studies have evaluated this compound at various doses, including 75 µg, 150 µg, 300 µg, and even higher doses up to 600 µg or 800 µg in some research settings. nih.govnih.govnih.govclinicaltrials.euopenrespiratorymedicinejournal.com
Respiratory Adverse Events (e.g., Cough, Nasopharyngitis, Upper Respiratory Tract Infection)
Respiratory adverse events are among the most commonly reported in this compound clinical trials. Cough, nasopharyngitis, and upper respiratory tract infections (URTIs) have been frequently observed. nih.govtandfonline.comersnet.orgersnet.orgdovepress.com
Cough is a notable adverse event associated with this compound inhalation. In phase III trials, health care providers observed sporadic cough, typically occurring within 15 seconds of inhalation and lasting around 5 seconds, in 17-20% of patients. journalpulmonology.orgnavarra.es Patients spontaneously reported cough as an adverse event at a lower incidence, approximately 7% for this compound compared to 5% for placebo in phase III trials. journalpulmonology.org This post-inhalation cough was generally well tolerated and did not commonly lead to study discontinuation at recommended doses. nih.govjournalpulmonology.org There is no evidence suggesting this cough is associated with bronchospasm, exacerbations, or loss of efficacy. nih.govjournalpulmonology.org
Nasopharyngitis and URTI have also been reported. In a pooled analysis, nasopharyngitis occurred significantly more often with this compound compared to placebo (Relative Risk = 1.22, 95% CI: 1.01 to 1.47). nih.gov The incidence of bacterial and viral URTIs as adverse events was higher with this compound in some studies, although most cases were mild or moderate. ersnet.org
Table 1: Incidence of Common Respiratory Adverse Events in Clinical Trials
| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) | Source(s) |
| Cough (spontaneously reported) | ~7 | ~5 | journalpulmonology.org |
| Cough (observed post-inhalation) | 17-20 | 0.8-2.5 | journalpulmonology.orgersnet.orgatsjournals.org |
| Nasopharyngitis | Data varies by study | Data varies by study | nih.govnavarra.esnih.gov |
| Upper Respiratory Tract Infection | Data varies by study | Data varies by study | nih.govclinicaltrials.eunavarra.esnih.gov |
Note: Incidence rates for nasopharyngitis and URTI vary across studies and doses. The table provides a general overview based on available snippets.
Systemic Adverse Events
Beyond respiratory effects, systemic adverse events have also been monitored. These can include headache, muscle spasms, tremor, and peripheral edema. nih.govnavarra.es
Headache is a common adverse event reported in clinical trials. nih.govclinicaltrials.euclinicaltrials.eu Muscle spasms were reported more frequently with this compound than with placebo in a pooled analysis (2.9% vs 1.1%), although they were generally mild or moderate. nih.gov Tremor has also been reported with this compound, consistent with its class as a beta-2 agonist. navarra.esatsjournals.org
Metabolic effects, such as changes in serum potassium and blood glucose levels, have been assessed as potential systemic beta-agonist mediated effects. Small differences in mean serum potassium and glucose levels have been observed occasionally, but these were generally not considered clinically meaningful. nih.govnih.govnih.govopenrespiratorymedicinejournal.comatsjournals.org
Serious Adverse Events
The incidence of serious adverse events (SAEs) with this compound has typically been similar to or lower than that observed with placebo or other active comparators in clinical trials. nih.govnih.govnih.goversnet.org
In a pooled analysis, SAEs occurred in 3.9% of patients receiving this compound 150 µg and 4.5% of patients receiving placebo over 3 months. nih.gov The most common SAE reported was "COPD worsening," which includes disease progression and exacerbations. nih.gov The incidence of COPD worsening as an SAE was lower with this compound (0.6%) compared to placebo (1.6%) in this analysis. nih.gov In a 52-week study, SAEs occurred in 10.4% (this compound 150 µg), 12.3% (this compound 300 µg), and 10.5% (placebo) of subjects. nih.gov
Some studies have specifically examined serious adverse events related to the respiratory and infectious systems. The risk of acute respiratory SAEs (leading to hospitalization, intubation, or death) was not significantly increased with this compound compared with placebo. nih.gov
Cardiovascular Safety Assessments
Cardiovascular safety is a key consideration for beta-agonist medications. Clinical trials have included comprehensive assessments of cardiovascular parameters, including pulse rate, blood pressure, and electrocardiogram (ECG) findings. nih.govnih.govclinicaltrials.euopenrespiratorymedicinejournal.comdovepress.comnavarra.esresearchgate.net
Pulse Rate and Blood Pressure Changes
Studies have evaluated the effect of this compound on pulse rate and blood pressure. Generally, this compound has shown minimal clinically significant effects on these vital signs at therapeutic doses. nih.govopenrespiratorymedicinejournal.comdovepress.comresearchgate.net
In a study with asthma patients, mean pulse rate changes were minor, with maximum 1-hour post-dose changes from baseline being small across different this compound doses and placebo. nih.gov Another study in COPD patients receiving this compound up to 800 µg did not show statistically significant differences in mean pulse rate compared to placebo. openrespiratorymedicinejournal.com While some studies reported small, statistically significant increases in pulse rate with higher doses (e.g., 4.9 bpm with 800 µg in one study), these changes were considered numerically small and not clinically significant. dovepress.com
Similarly, effects on blood pressure have been generally minimal. Studies have reported tendencies towards non-clinically relevant decreases in pulse rate and blood pressure post-dose in some treatment groups, including those receiving this compound. tandfonline.com Small differences in mean blood pressure compared to placebo have been noted but were not considered clinically relevant. openrespiratorymedicinejournal.com
Electrocardiogram (ECG) Findings (e.g., QTc Interval)
ECG assessments, particularly the corrected QT (QTc) interval, have been a focus of cardiovascular safety evaluations for this compound. Prolongation of the QTc interval can be a concern with some medications, including beta-agonists. nih.govopenrespiratorymedicinejournal.comatsjournals.orgclinicaltrials.eunih.gov
Thorough QT/QTc studies in healthy volunteers and assessments in patient populations have indicated that this compound does not have a clinically relevant effect on the QTc interval at therapeutic doses and even at doses higher than those approved. nih.govnih.govnih.govnih.govopenrespiratorymedicinejournal.comdovepress.comatsjournals.orgresearchgate.netnih.govopenaccessjournals.com
In a thorough QT/QTc study in healthy subjects, maximal time-matched mean differences from placebo in QTcF (QT corrected using Fridericia's formula) change from baseline on Day 14 were small across this compound doses up to 600 µg, with the upper bounds of the 90% confidence intervals remaining below the 10 ms (B15284909) threshold considered clinically relevant. nih.gov No change from baseline in QTcF interval of >60 ms was observed with any this compound dose in this study, and no QTcF values >480 ms were observed. nih.gov
In clinical trials in patients with COPD and asthma, QTc interval measurements have been similar across this compound, placebo, and comparator groups. nih.govnih.govnih.govnih.govopenrespiratorymedicinejournal.comdovepress.comatsjournals.orgresearchgate.netopenaccessjournals.com While some studies noted a small, statistically significant increase in QTc interval with higher doses (e.g., 8.9 ms with 800 µg in one study), these changes were not considered clinically significant. nih.govdovepress.com The incidence of clinically notable QTc interval values (e.g., >500 ms or >60 ms change from baseline) has been low and generally similar to placebo in pooled analyses and individual studies. nih.govresearchgate.netersnet.orgkarger.com
Table 2: Summary of Cardiovascular Safety Findings
| Parameter | This compound Findings in Research | Source(s) |
| Pulse Rate | Generally minimal or small, non-clinically significant changes; some studies show small increases with higher doses but not clinically relevant. | nih.govopenrespiratorymedicinejournal.comtandfonline.comdovepress.comresearchgate.net |
| Blood Pressure | Generally minimal or small, non-clinically significant changes; tendencies towards non-clinically relevant decreases observed in some studies. | openrespiratorymedicinejournal.comtandfonline.comdovepress.comresearchgate.net |
| QTc Interval (ECG) | No clinically relevant effect observed at therapeutic or supratherapeutic doses; incidence of notable QTc changes low and similar to placebo. | nih.govnih.govnih.govnih.govopenrespiratorymedicinejournal.comdovepress.comatsjournals.orgresearchgate.netnih.govopenaccessjournals.comkarger.com |
Myocardial Effects in Preclinical Studies
Preclinical studies have investigated the potential effects of this compound on the cardiovascular system. In dogs, effects attributable to the beta2-agonistic properties of this compound included tachycardia, arrhythmias, and myocardial lesions. europa.eueuropa.eumedicines.org.uk These findings were observed at exposures significantly exceeding those anticipated in humans. europa.eueuropa.eumedicines.org.uk Studies in anesthetized rhesus monkeys showed that this compound produced the lowest increase in heart rate for a similar degree of antibronchoconstrictor activity compared to other compounds tested. researchgate.net Chronic treatment with this compound in a rat model of heart failure significantly reduced infarct size. nih.gov
Metabolic Effects (e.g., Serum Potassium, Blood Glucose)
Beta2-adrenergic agonists, including this compound, can potentially lead to hypokalemia and hyperglycemia in some patients. europa.eueuropa.eunih.goveuropa.eu Research has evaluated these metabolic effects with this compound treatment.
In clinical studies, clinically significant changes in plasma potassium and blood glucose levels were generally not observed with this compound treatment at recommended doses. amegroups.orgeuropa.eunih.gov Small differences in mean serum potassium and glucose levels were occasionally statistically significant in some studies, but these were not considered clinically meaningful. openrespiratorymedicinejournal.comnih.gov For instance, in a 28-day study in patients with asthma, small differences in mean serum potassium (≤ -0.29 mmol/L) and glucose (≤ 0.93 mmol/L) were noted, with some being statistically significant but not clinically relevant. nih.gov
In patients with severe COPD, hypokalemia may be potentiated by hypoxia and concomitant treatment, which could increase susceptibility to cardiac arrhythmias. europa.eueuropa.eueuropa.eu Diabetic patients initiating treatment with beta2-adrenergic agonists, including this compound, should have their plasma glucose monitored more closely. europa.eueuropa.eueuropa.eu
The following table summarizes findings on serum potassium and blood glucose from selected studies:
| Study Type (Duration) | This compound Dose(s) | Key Metabolic Findings | Citation |
| Short-term studies | 150 and 300 μg | No clinically significant changes in plasma potassium and blood glucose. | amegroups.org |
| Clinical studies | Recommended doses | Clinically insignificant systemic effects; mean heart rate changes < 1 bpm. | europa.eu |
| Prospective, randomized comparative study | 400 μg, 800 μg | Small, clinically irrelevant differences in serum potassium and blood glucose levels. | openrespiratorymedicinejournal.com |
| 28-day safety study | 400 μg, 800 μg | Small differences in mean serum potassium and glucose, occasionally statistically significant but not clinically meaningful. | nih.gov |
| 52-week RCT | Once-daily | No effect on serum potassium level; slight increase in elevated blood glucose levels. | nih.gov |
Neurobehavioral Effects
Central nervous system (CNS) safety studies in animals have investigated the neurobehavioral effects of this compound. In mice, a single oral dose of 2000 mg/kg did not cause any apparent acute pharmacological or neurobehavioral effects at estimated relative exposures significantly exceeding clinical values. tga.gov.aufda.gov Similarly, in rats, this compound administered by inhalation at an estimated exposure ratio of about 30 showed no effect on the CNS. tga.gov.aufda.gov Signs consistent with acute neurotoxicity were observed in single-dose studies in mice at very high oral doses, but these occurred at exposures substantially greater than anticipated in humans. tga.gov.au
Drug Interactions and Pharmacokinetic Considerations in Safety
Drug interaction studies and pharmacokinetic evaluations have been conducted to understand how this compound interacts with other medications and how its disposition in the body might impact safety.
This compound is metabolized in the liver primarily by CYP3A4 and UGT1A1, with contributions from CYP2D6 and CYP1A1. mims.com It is also a substrate for the efflux transporter P-glycoprotein (P-gp). nih.gov
Concomitant use of this compound with inhibitors of CYP3A4 and P-gp (such as ketoconazole, erythromycin, verapamil, and ritonavir) can increase the systemic exposure to this compound. mims.comnih.gov However, studies suggest that the magnitude of these exposure increases does not raise safety concerns based on the safety experience from clinical studies at doses up to twice the maximum recommended therapeutic dose. europa.eunih.gov
Caution is advised when using this compound with other adrenergic medications due to the potential for potentiated beta-agonist effects. nih.gov Concurrent use with xanthine (B1682287) derivatives or corticosteroids may potentiate the hypokalemic effect of this compound. nih.gov Beta-blockers, particularly non-selective ones, should generally be avoided as they can antagonize the bronchodilating effects of this compound and potentially cause bronchospasm. europa.eueuropa.eunih.gov
This compound has a relatively high protein binding of approximately 95%. researchgate.netmims.com Its elimination half-life is long, ranging from 40 to 56 hours, supporting once-daily dosing. mims.com Systemic concentrations of this compound are low at recommended doses, which is considered a likely reason for its favorable safety profile. researchgate.net While factors such as weight, age, gender, and ethnicity can influence the pharmacokinetic profile, dose adjustments based on these covariates are generally not considered necessary. researchgate.net
In studies evaluating fixed-dose combinations containing this compound, such as with glycopyrronium (B1196793) and mometasone (B142194) furoate, similar systemic exposure was observed for each component when administered in combination versus alone, indicating a lack of clinically relevant pharmacokinetic interaction between the components. nih.gov
Pharmacogenomics and Personalized Medicine in Indacaterol Response
Genetic Polymorphisms of Beta-2 Adrenoceptor (ADRB2) Gene
The beta-2 adrenoceptor (ADRB2) gene exhibits significant genetic variability, with numerous single nucleotide polymorphisms (SNPs) that can impact the function and expression of the resulting receptor protein. These genetic variants are key factors in explaining the observed variability in patient responses to beta-2 adrenergic agonists such as indacaterol. The most extensively studied polymorphisms are located at codons 16 and 27 of the gene, leading to amino acid changes in the receptor. A less frequently occurring variant is found at codon 164.
Influence of Gly16Arg, Gln27Glu, and Thr164Ile Variants on this compound Efficacy and Potency
The Gly16Arg polymorphism is caused by a substitution of guanine (B1146940) (G) with adenine (B156593) (A) at nucleotide position 46, resulting in the replacement of Glycine (Gly) with Arginine (Arg) at amino acid position 16 of the beta-2 adrenoceptor. Research suggests this variant may play a role in the desensitization or downregulation of the receptor following exposure to agonists. The Gln27Glu polymorphism involves a cytosine (C) to guanine (G) substitution at nucleotide 79, leading to a change from Glutamine (Gln) to Glutamic acid (Glu) at position 27. Located in the extracellular N-terminus, this variant may influence how agonists bind to the receptor or how the receptor signals within the cell. The Thr164Ile polymorphism is a rarer variant resulting from an adenine (A) to thymine (B56734) (T) substitution at nucleotide 491, causing a change from Threonine (Thr) to Isoleucine (Ile) at position 164 within the fourth transmembrane domain of the receptor. This specific variant has been shown to reduce the binding affinity of agonists and impair the receptor's ability to couple with Gs protein, which is essential for its signaling pathway.
The impact of these individual genetic variants on the efficacy and potency of this compound is a subject of ongoing research and can be influenced by various factors. However, studies indicate potential associations. For example, the Gly16Arg polymorphism has been linked to differential bronchodilator responses to beta-agonists, although findings can vary depending on the specific drug and patient population studied. The Gln27Glu variant has also been investigated for its potential effect on how patients respond to beta-agonists. Pharmacogenetic analyses conducted within this compound clinical trials have specifically examined the relationship between these common ADRB2 polymorphisms (Gly16Arg and Gln27Glu) and the observed bronchodilator effect. These studies aim to determine if particular genotypes are associated with a more pronounced or diminished improvement in lung function after this compound treatment. Despite its lower frequency, the Thr164Ile variant has significant functional consequences on the beta-2 adrenoceptor, suggesting it could potentially affect the effectiveness of beta-agonists, including this compound, in individuals who carry this allele.
Below is a summary of the discussed ADRB2 polymorphisms:
| Polymorphism | Nucleotide Change | Amino Acid Change | Location/Functional Implication |
| Gly16Arg | G to A at nt 46 | Glycine to Arginine at pos 16 | Extracellular N-terminus, influences receptor downregulation. |
| Gln27Glu | C to G at nt 79 | Glutamine to Glutamic acid at pos 27 | Extracellular N-terminus, may affect agonist binding/signaling. |
| Thr164Ile | A to T at nt 491 | Threonine to Isoleucine at pos 164 | Fourth transmembrane helix, reduces agonist binding affinity, impairs Gs coupling. |
Receptor Haplotype Effects on Agonist Response
The combined presence of specific genetic variants on a single chromosome constitutes a haplotype. Certain ADRB2 haplotypes, formed by combinations of variants like Gly16Arg and Gln27Glu, may exert a more significant or distinct influence on receptor function and response to beta-agonists compared to the effects of individual polymorphisms in isolation. For instance, the Arg16Gln27 haplotype has been associated with altered receptor regulation or signaling compared to other haplotype combinations. Investigating these haplotypes provides a more comprehensive perspective on the genetic factors influencing this compound response, as the cumulative effect of multiple variants may be additive, synergistic, or even antagonistic. Research in this area aims to identify specific haplotypes that could predict differential efficacy or potency of this compound in patient populations.
Pharmacogenetic Analysis Methodologies in Clinical Trials
Pharmacogenetic analysis in clinical trials evaluating drugs like this compound employs several key methodologies. A fundamental step involves genotyping, which is the process of identifying the specific alleles an individual possesses for genes of interest, such as ADRB2. This is typically achieved using various molecular techniques, including PCR-based methods, DNA sequencing, or SNP arrays. Once genotype data is collected from a group of patients participating in a clinical trial, association studies are conducted. These studies utilize statistical methods to analyze the relationship between specific genotypes or haplotypes and clinical outcomes, such as changes in pulmonary function measurements (e.g., Forced Expiratory Volume in 1 second - FEV1) following treatment with this compound. The objective is to identify statistically significant associations that suggest a genetic variant influences the treatment response. Advanced statistical modeling techniques are often used to control for potential confounding variables and population structure. These methodologies are essential for identifying potential genetic markers that could help predict which patients are more likely to experience a favorable response to this compound therapy.
Implications for Differential Patient Response and Treatment Stratification
The presence of genetic polymorphisms within the ADRB2 gene has significant implications for the variability observed in patient responses to this compound and the potential for stratifying patients for treatment. Differences in how individuals respond to beta-agonists are well-established, and genetic factors are considered major contributors to this variability. Gaining a deeper understanding of how specific ADRB2 genotypes or haplotypes influence the efficacy and potency of this compound could pave the way for a more personalized approach to patient care. For example, if certain genetic profiles are consistently linked to a less than optimal response to this compound, this information could potentially be used to identify patients who might benefit more from alternative therapeutic options or different management strategies. Conversely, identifying genetic profiles associated with a strong response could help confirm this compound as a highly effective treatment choice for those individuals. While the routine clinical use of ADRB2 pharmacogenetics to guide this compound therapy is still an area of active investigation, the findings from pharmacogenetic studies in clinical trials are foundational for potentially using genetic information to stratify patient populations and optimize therapeutic outcomes in the future. This represents a step towards precision medicine, where drug therapy is tailored based on an individual's unique genetic makeup.
Preclinical and Translational Research of Indacaterol
In Vitro Studies
In vitro studies have been crucial in understanding the cellular and tissue-level effects of indacaterol, particularly its interaction with beta-adrenoceptors and its effects on airway smooth muscle. amegroups.orgopenaccessjournals.comnih.govresearchgate.neteuropa.euersnet.orgopenrespiratorymedicinejournal.comresearchgate.netfda.govnih.govnih.gov
Recombinant Cell Systems
Studies using recombinant cell systems, such as Chinese hamster ovarian-K1 (CHO-K1) cell lines expressing human beta-adrenoceptor variants, have demonstrated that this compound acts as a high-efficacy agonist. researchgate.netnih.govnih.gov These studies utilized adenosine-3′,5′-cyclic-monophosphate (cAMP) production as an outcome measure, as increased cAMP levels lead to relaxation of bronchial smooth muscle. drugbank.comeuropa.eupom.go.idtga.gov.au
In recombinant GEVT 'wild type' cell lines with both low and high expression levels, this compound was identified as a high-efficacy agonist. researchgate.netnih.govnih.gov Its potency was found to be similar to that of formoterol (B127741) and salmeterol (B1361061) in these systems, irrespective of the beta-adrenoceptor genotype. researchgate.netnih.govnih.gov However, the I164 variant cell line showed a reduced capacity to generate cAMP in response to beta-adrenoceptor agonists. researchgate.netnih.govnih.gov
Data from recombinant cell studies indicate that this compound is a high-efficacy agonist in these systems. researchgate.netnih.gov
Isolated Human Bronchi and Airway Smooth Muscle Cells
Studies on isolated human bronchi and human primary airway smooth muscle (ASM) cells have provided insights into this compound's effects on human airway tissue. openaccessjournals.comresearchgate.netersnet.orgopenrespiratorymedicinejournal.comfda.govnih.govnih.govmdpi.com
In isolated human bronchi, this compound has demonstrated a rapid onset of action and a long duration of action. europa.euersnet.orgpom.go.id It behaves as a nearly full beta2-adrenoceptor agonist with high intrinsic efficacy. nih.goversnet.orgopenrespiratorymedicinejournal.com Studies compared this compound with other bronchodilators like formoterol, salbutamol (B1663637), and salmeterol. ersnet.orgopenrespiratorymedicinejournal.comnih.gov
The potency (-logEC50) and maximal relaxant effect (Emax) of this compound were determined in isolated human bronchi at resting tone. ersnet.org The onset of action was found to be similar to formoterol and salbutamol but faster than salmeterol. ersnet.orgopenrespiratorymedicinejournal.comnih.gov The duration of action in this model was shown to be greater than 12 hours. openaccessjournals.comersnet.org Unlike salmeterol, this compound did not show antagonism with isoprenaline-induced relaxation in isolated human bronchi. openaccessjournals.comersnet.orgopenrespiratorymedicinejournal.com
In human primary ASM cells, this compound produced a maximal response that was intermediate between that of salmeterol and formoterol. researchgate.netnih.govnih.gov Real-time analysis of signaling kinetics in human primary ASM cells revealed that this compound induced a significantly faster response compared to salmeterol. nih.gov
This compound has also been shown to inhibit IgE-dependent release of mediators like histamine (B1213489), cysteinyl-leukotrienes, and prostaglandin (B15479496) D2 from human lung mast cells. nih.gov It acted as a full agonist in inhibiting the release of histamine and eicosanoids from mast cells, similar to formoterol, while salmeterol was a partial agonist for some of these effects. nih.gov
Here is a summary of comparative in vitro data on isolated human bronchi:
| Compound | Potency (-logEC50) at Resting Tone | Emax (%) at Resting Tone | Onset of Action (min) | Duration of Action (h) |
| This compound | 8.82 ± 0.41 | 77 ± 5 | 7.8 ± 0.7 | >12 openaccessjournals.comersnet.org |
| Formoterol | 9.84 ± 0.22 | 94 ± 1 | 5.8 ± 0.7 | ~0.6 ersnet.org |
| Salbutamol | 8.43 ± 0.22 | 84 ± 4 | 11.0 ± 4.0 | ~0.2 ersnet.org |
| Salmeterol | 8.36 ± 0.16 | 74 ± 4 | 19.4 ± 4.3 | >12 ersnet.org |
Note: Duration of action for formoterol and salbutamol was significantly shorter than this compound and salmeterol in the EFS-induced contraction model. ersnet.org
Guinea Pig Tracheal-Strip Assays
The guinea pig tracheal-strip assay has been used to assess the onset and duration of action profiles of beta2-adrenoceptor agonists, including this compound. amegroups.orgresearchgate.netfda.govnih.govnih.govebi.ac.uk This model is considered well-validated for evaluating the duration of action of bronchodilators. nih.gov
In electrically stimulated guinea pig tracheal strip preparations, this compound showed a fast onset of action, similar to formoterol and salbutamol, but significantly faster than salmeterol. researchgate.netnih.govnih.govebi.ac.uk The duration of action of this compound in this model was significantly longer than both formoterol and salbutamol, and comparable to or longer than salmeterol. researchgate.netnih.gov
Here is a summary of onset and duration of action data from guinea pig tracheal-strip assays:
| Compound | Onset of Action (min) | Duration of Action (min) |
| This compound | 30 ± 4 nih.gov | 529 ± 99 nih.govnih.gov |
| Formoterol | 32 ± 1 nih.gov | 158 ± 30 nih.gov |
| Salbutamol | 28 ± 3 nih.gov | 22 ± 9 nih.gov |
| Salmeterol | 169 ± 32 nih.gov | 475 ± 130 nih.gov |
Note: Another study reported duration of action for this compound as longer than 12 hours in this model. researchgate.net
In Vivo Animal Models
In vivo studies in animal models have been conducted to evaluate the bronchodilation efficacy and cardiovascular effects of this compound. openaccessjournals.comresearchgate.netersnet.orgfda.goversnet.orgnih.govmedchemexpress.comersnet.orgkarger.com
Bronchodilation Efficacy
Animal models have supported the long duration of action of this compound following administration to the lung. researchgate.net In guinea pigs, this compound induced protection against bronchoconstriction following challenge with 5-hydroxytryptamine for at least 24 hours. openaccessjournals.com Studies in guinea pigs also investigated the effects of this compound on the constriction of large and small intrapulmonary airways in a model of COPD. karger.comatsjournals.org
The bronchodilator efficacy and duration of action observed in these animal models align with the profile suggesting potential for once-daily administration in humans. amegroups.orgnih.govresearchgate.netnih.gov
Cardiovascular System Effects
Preclinical data suggest that this compound may have a greater cardiovascular safety margin than formoterol or salmeterol for a given degree of bronchodilator activity. nih.gov Studies in Rhesus monkeys measured the lowest increase in heart rate for a similar degree of antibronchoconstrictor activity with this compound compared to other bronchodilators. openaccessjournals.com
However, like other beta2-adrenergic agonists, this compound can produce cardiovascular effects, including increased heart rate and decreased blood pressure, particularly at high systemic exposure levels in toxicity studies in dogs. fda.govpom.go.idmedchemexpress.comeuropa.eu These effects are considered class effects of beta-adrenergic agonists. fda.gov
In a myocardial infarction rat model of heart failure, chronic treatment with this compound alone or in combination with the beta1-adrenoceptor blocker metoprolol (B1676517) was investigated for its effects on cardiac remodeling. ersnet.orgnih.govmedchemexpress.com this compound treatment significantly reduced infarct size, and the combination with metoprolol showed an additive interaction in normalizing and reversing cardiac remodeling, reducing both blood pressure and heart rate, and improving ejection fraction. ersnet.orgnih.govmedchemexpress.com
Data from animal studies indicate that while cardiovascular effects are a class effect of beta-agonists, this compound demonstrated a potentially improved cardiovascular safety profile in some models compared to other LABAs. openaccessjournals.comnih.gov
Here is a summary of cardiovascular effects observed in animal models:
| Animal Model | Observation | Reference |
| Rhesus monkeys | Lowest increase in heart rate for similar antibronchoconstrictor activity compared to other bronchodilators. | openaccessjournals.com |
| Dogs (Toxicity studies) | Increased heart rate, decreased blood pressure, myocardial fibrosis at high systemic exposures. | fda.govpom.go.id |
| Rats (Myocardial infarction heart failure) | Reduced infarct size, reduced blood pressure and heart rate (especially in combination with metoprolol). | ersnet.orgnih.govmedchemexpress.com |
Neurobehavioral Assessments
Neurobehavioral assessments are crucial in preclinical toxicology studies to evaluate the potential effects of a compound on the nervous system and behavior. These assessments can include evaluating general activity, motor function, learning, and memory in animal models. lovelacebiomedical.organnaly-nevrologii.com In central nervous system (CNS) safety studies, this compound did not cause any apparent acute pharmacological or neurobehavioral effects in mice at high oral doses or in rats at specified inhalation doses, based on estimated exposure ratios. tga.gov.au However, single-dose toxicity studies in rats and dogs using different administration routes (subcutaneous and oral) at significantly higher doses showed signs consistent with acute neurotoxicity, such as decreased locomotor activity, impaired righting reflex, hypothermia, ataxia, muscle tremors, and salivation. tga.gov.au These observations occurred at peak blood drug levels that greatly exceeded anticipated clinical concentrations. tga.gov.au Excessive salivation was also noted during inhalational dosing in some repeat-dose dog studies, which was considered consistent with a response to powder administration rather than systemic neurotoxicity. tga.gov.au
Molecular Design Principles and Optimization
This compound's molecular structure is designed to achieve a rapid onset and prolonged duration of action, characteristic of an ultra-LABA. journalpulmonology.orgamegroups.org The systematic name of this compound maleate (B1232345) is 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one (Z)-but-2-enedioic acid. cambridge.orgcambridge.org The compound is typically administered as the maleate salt. cambridge.orgnih.gov
Lipophilicity plays a significant role in the pharmacokinetic and pharmacodynamic profile of LABAs like this compound. journalpulmonology.orgnih.gov Highly lipophilic compounds tend to have a longer duration of action due to their ability to partition into lipid membranes within the lung, allowing for slower dissociation and sustained interaction with β2-adrenoceptors. nih.gov this compound's high lipophilicity is thought to contribute to its long and stable association with membrane β2-receptors. journalpulmonology.org This property, combined with rapid membrane permeation and partitioning into the receptor's microenvironment, likely contributes to both its fast onset and extended duration of action. nih.gov While the concept of slow receptor dissociation was previously considered key to LABA duration, it appears that lipid membrane interactions and drug partitioning are more significant factors for this compound. nih.gov Studies comparing this compound and salmeterol, another LABA, have shown differences in their effects on membrane fluidity, which could influence receptor function and efficacy. nih.gov this compound has also shown a higher affinity for lipid raft microdomains compared to salmeterol, potentially contributing to its longer duration of action. nih.gov
Exploratory Research in Non-Respiratory Indications (e.g., Non-Small Cell Lung Cancer)
Emerging research suggests that this compound may have potential therapeutic effects beyond its established use in respiratory diseases, particularly in the context of non-small cell lung cancer (NSCLC). nih.govresearchgate.net
Studies have investigated this compound's interaction with metabolic pathways implicated in cancer, such as those involving Glucose Transporter 1 (GLUT1). nih.govresearchgate.net GLUT1, encoded by the SLC2A1 gene, is a major glucose transporter often found to be highly expressed in cancer cells to support their elevated metabolic demands. nih.govmdpi.com Analysis of databases like The Cancer Genome Atlas (TCGA) has indicated a potential role for GLUT1 in promoting NSCLC progression, possibly in conjunction with MCT4 (Monocarboxylate Transporter 4). nih.govresearchgate.net
Preclinical experiments, including molecular modeling and cellular thermal shift assays (CETSA), suggest that this compound may bind to and affect the expression of GLUT1. nih.govresearchgate.net this compound has been shown to significantly inhibit the viability of NSCLC cells in a concentration-dependent manner. nih.govresearchgate.net Immunohistochemistry studies have also indicated that this compound can reduce the expression of MCT4, potentially diminishing the tumor's capacity to reprogram stromal metabolism. nih.gov While some in vitro and in vivo experiments showed this compound treatment upregulated GLUT1 expression, this could represent a compensatory feedback response. nih.gov Further experiments are needed to verify the effects of this compound on glucose uptake and glycolytic metabolism. nih.gov
Interactive Table 1: Effect of this compound on NSCLC Cell Viability
| This compound Concentration | NSCLC Cell Viability |
| Low | Higher |
| Increasing | Decreasing |
| High | Lower |
Research has explored the potential for synergistic effects between this compound and immunotherapies, such as PD-L1 inhibitors, in the treatment of NSCLC. nih.govresearchgate.net PD-L1 is an immune checkpoint protein utilized by cancer cells to evade detection and destruction by the immune system. nih.gov
In vitro and in vivo experiments have demonstrated that combining this compound with PD-L1 inhibitors synergistically inhibited the proliferation and invasion of NSCLC cells. nih.govresearchgate.net The combined treatment showed effects greater than either treatment alone. nih.gov In lung cancer mouse models, this compound alone exhibited comparable anti-cancer effects to PD-L1 inhibitors. nih.gov The synergistic effect observed with the combination suggests a potential strategy to enhance the inhibitory effects of this compound on NSCLC cells. nih.govresearchgate.net This dual approach, potentially targeting metabolic pathways and enhancing immune responses, positions this compound as a promising candidate for future therapeutic strategies in lung cancer. nih.gov
Interactive Table 2: Synergistic Effects of this compound and PD-L1 Inhibitors on NSCLC
| Treatment Group | Effect on NSCLC Cells (Proliferation/Invasion) |
| This compound alone | Inhibition |
| PD-L1 Inhibitor alone | Inhibition |
| This compound + PD-L1 Inhibitor | Synergistic Inhibition |
Future Directions and Research Gaps
Investigation of Indacaterol in Specific Patient Populations (e.g., Children)
While this compound is authorized for use in adults with COPD, there is a need for further investigation in specific patient populations, particularly children. Studies in pediatric populations with respiratory conditions like asthma are limited. One systematic review noted that while ultra-LABAs like this compound have been authorized for adult COPD, specific pediatric studies are needed for their use in children with severe asthma doi.org. Another review highlighted that this compound was initially considered for inclusion in a systematic review and network meta-analysis for step-up treatments in children with uncontrolled asthma but was later removed due to limited use nihr.ac.uk. This underscores a research gap regarding the efficacy and safety of this compound in younger patients. Research efforts are needed to determine the role of this compound, if any, in the management of pediatric respiratory diseases.
Long-Term Observational Studies and Real-World Evidence Generation
While randomized controlled trials (RCTs) provide robust data on efficacy and safety in controlled environments, there is a recognized need for more long-term observational studies and real-world evidence (RWE) to understand the effectiveness and utilization of this compound in routine clinical practice across diverse patient populations. RWE studies can provide valuable insights into how this compound performs in heterogeneous patient groups with various comorbidities and in different healthcare settings, which may not be fully represented in controlled clinical trials nih.govunina.it. Although some small observational studies have been conducted, reporting results broadly consistent with clinical trial findings, definitive data on the comparative effectiveness of this compound-containing combinations over existing therapies in a real-world setting are still being sought nih.govnih.gov. Pragmatic observational studies or specifically designed trials are needed to collect data confirming the effectiveness of this compound, particularly in combination therapies, in real-life clinical practice nih.govbecarispublishing.com.
Examples of existing real-world studies include the INFLOW study, which evaluated this compound and other bronchodilators in COPD patients across a diverse region, finding improvements in health status and positive regard from patients and physicians nih.gov. Another observational study in Poland assessed the impact of routinely administered this compound and/or glycopyrronium (B1196793) on quality of life and dyspnea in stable COPD patients, showing improvements in these measures . Post hoc analyses of studies like CRYSTAL have also provided real-world insights into the effectiveness of switching to this compound/glycopyrronium in moderate COPD patients researchgate.net.
Further Elucidation of Molecular Mechanisms in Novel Therapeutic Applications
While the primary mechanism of action of this compound as a long-acting beta-2 adrenergic receptor agonist (LABA) is well-established, further research is needed to fully elucidate its molecular mechanisms, particularly in the context of potential novel therapeutic applications beyond its current indication in COPD. Understanding the intricate interactions of this compound with the β2-adrenoceptor and downstream signaling pathways could reveal potential uses in other respiratory conditions or even non-respiratory diseases where β2-adrenoceptors play a role. Although this compound acts as a high-efficacy agonist in recombinant cell systems, it shows lower efficacy in human primary airway smooth muscle cells, suggesting complexities in its cellular effects that warrant further investigation nih.gov. Research into the molecular mechanisms of bronchodilators continues, with a focus on their effects on lung volumes, airflow limitation, hyperinflation, and exercise tolerance slideshare.net. Exploring these mechanisms at a deeper level could uncover new therapeutic possibilities.
Development of Predictive Biomarkers for Therapeutic Response
Identifying biomarkers that can predict an individual patient's response to this compound therapy is a crucial area for future research to enable personalized medicine approaches. Predictive biomarkers can help identify which patients are most likely to benefit from this compound and those who may experience limited response or adverse effects ersnet.org. Research is needed to identify factors or biomarkers that might predict individuals who would gain the best response from different treatment options nihr.ac.uk. While pharmacogenetic studies have explored the association between genetic variants, such as those in the ADRB2 gene, and this compound response, the evidence for a significant association has been limited, suggesting that ADRB2 genetic variation may not play a major role in differential response to this compound in COPD patients mdpi.comnih.gov. Further research is necessary to discover and validate novel predictive biomarkers, potentially including genetic, molecular, or clinical markers, to optimize therapeutic outcomes with this compound sci-hub.seuva.nl.
Research into Potential for Receptor Down-Regulation and Clinical Significance
Research into the potential for beta-2 adrenergic receptor down-regulation with long-term this compound use and its clinical significance remains an area of interest. While chronic treatment with this compound has been documented not to alter bronchodilator response to repeated doses of a short-acting beta-2 agonist in COPD patients, further investigation into the mechanisms and clinical implications of potential receptor desensitization with ultra-LABAs like this compound is warranted nih.gov. Studies exploring the interaction between LABAs and LAMAs, such as this compound and tiotropium (B1237716), have hypothesized that a synergistic benefit may exist due to receptor cross-talk, which could potentially modify beta-2 receptor down-regulation and associated tolerance induced by LABAs researchgate.net. Understanding the extent and clinical impact of any receptor down-regulation is important for optimizing long-term management strategies and ensuring sustained therapeutic benefit.
Q & A
Q. What are the standardized primary endpoints and outcome measures in clinical trials evaluating Indacaterol for COPD?
Methodological Answer: The most common primary endpoint is trough forced expiratory volume in 1 second (FEV₁) measured at 24 hours post-dose, which reflects sustained bronchodilation . Secondary endpoints include St. George’s Respiratory Questionnaire (SGRQ) scores, COPD Assessment Test (CAT) scores, and Transition Dyspnea Index (TDI). Trials typically use spirometry-confirmed COPD patients with FEV₁ between 30%–80% predicted, excluding asthma comorbidities .
Q. How are treatment-naïve patients and switchers from other LABAs stratified in this compound utilization studies?
Methodological Answer: Studies often stratify analyses by LABA-naïve patients (no prior long-acting beta-agonist use) and switchers (those transitioning from other LABAs like salmeterol). This stratification controls for confounding factors such as prior treatment adherence and residual therapeutic effects. Data are analyzed separately for each subgroup using descriptive statistics (e.g., mean FEV₁ changes) without inferential testing .
Q. What is the recommended trial duration for assessing this compound’s efficacy and safety in COPD populations?
Methodological Answer: Trials should be ≥12 weeks to capture stable therapeutic effects and safety signals. Longer durations (e.g., 52 weeks) are necessary for evaluating exacerbation rates and long-term tolerability. Early-phase studies (≤28 days) focus on bronchodilation kinetics and acute adverse events .
Q. How are concomitant medications managed in this compound trials to avoid confounding?
Methodological Answer: Protocols permit inhaled corticosteroids (ICS) but exclude patients using short-acting bronchodilators within 6 hours of spirometry. Rescue medications are documented, and their usage is analyzed as a secondary outcome. Stratification by ICS use may be applied in post-hoc analyses .
Q. What dosing regimens are commonly compared against this compound in phase III trials?
Methodological Answer: this compound (75–600 µg once daily) is typically compared against placebo and twice-daily LABAs (e.g., salmeterol 50 µg BID, formoterol 12 µg BID). Dose-ranging studies use a parallel-group design with FEV₁ as the primary endpoint, while safety assessments monitor cardiovascular events and mortality .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in efficacy between this compound and other LABAs across patient subgroups?
Methodological Answer: Pre-specified subgroup analyses (e.g., by baseline FEV₁, smoking history) and interaction tests identify heterogeneity. Meta-regression models adjust for covariates like age and disease severity. For example, used linear regression to link smoking duration and short-acting bronchodilator response to this compound’s efficacy .
Q. How can researchers optimize this compound dosing while balancing efficacy and safety in specific subpopulations?
Methodological Answer: Bayesian dose-response models integrate efficacy (FEV₁ improvement) and safety (e.g., mortality, arrhythmias) data. found doses ≤150 µg optimal, with higher doses (300–600 µg) linked to rare adverse events. Sensitivity analyses should assess risk-benefit ratios in patients with cardiovascular comorbidities .
Q. What methodologies are used to analyze emitted dose and particle size distribution in this compound inhaler studies?
Methodological Answer: Aerodynamic dose emission parameters (e.g., fine particle dose <5 µm) are quantified using cascade impactors (e.g., Andersen Cascade Impactor). Mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF) are critical for evaluating lung deposition efficiency. Software like CITDAS calculates these metrics .
Q. How should post-hoc analyses be structured to identify predictors of this compound response in COPD patients with tuberculosis-destroyed lungs?
Methodological Answer: Linear regression models assess variables like short-acting bronchodilator reversibility, smoking history, and quality-of-life scores. excluded smokers and found SGRQ scores predictive, emphasizing the need for stratified randomization in prospective trials .
Q. What meta-analytic frameworks validate this compound’s additive effects when combined with tiotropium?
Methodological Answer: Fixed-effects models pool FEV₁ changes from trials where this compound is added to tiotropium. Subgroup analyses differentiate responders/non-responders to tiotropium. reported a 0.07 L FEV₁ improvement (95% CI: 0.05–0.10 L) with combination therapy, requiring sensitivity analyses to address heterogeneity .
Q. How do researchers address attrition bias in long-term this compound safety studies?
Methodological Answer: Intent-to-treat (ITT) analyses with multiple imputation handle missing data. Competing risk models (e.g., Fine-Gray) account for mortality-related dropout. Trials >52 weeks should predefine attrition thresholds and report reasons for discontinuation .
Q. What in vitro and ex vivo models are used to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?
Methodological Answer: Isolated human bronchial tissue assays measure relaxation kinetics, while radiolabeled this compound studies assess receptor binding duration. Preclinical models (e.g., guinea pig trachea) quantify β₂-adrenoceptor selectivity and duration of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
